1-(4-methyl-1H-imidazol-2-yl)cyclobutan-1-amine dihydrochloride is a chemical compound characterized by its unique molecular structure and potential applications in various scientific fields. The compound is derived from imidazole, a five-membered ring containing nitrogen atoms, which contributes to its biological activity. The dihydrochloride form enhances the compound's solubility and stability, making it suitable for laboratory and industrial use.
The compound can be synthesized through various methods, and its details are documented in chemical databases such as PubChem and BenchChem. These platforms provide comprehensive information about its synthesis, properties, and potential applications.
1-(4-methyl-1H-imidazol-2-yl)cyclobutan-1-amine dihydrochloride belongs to the class of organic compounds known as imidazole derivatives. It is classified based on its structural features and functional groups, primarily focusing on the imidazole ring and cyclobutane moiety.
The synthesis of 1-(4-methyl-1H-imidazol-2-yl)cyclobutan-1-amine dihydrochloride typically involves several steps:
The synthetic routes may vary depending on the desired yield and purity. Common techniques include:
The molecular formula of 1-(4-methyl-1H-imidazol-2-yl)cyclobutan-1-amine dihydrochloride is . The structure consists of:
The compound can undergo various chemical reactions, including:
These reactions are influenced by factors such as temperature, solvent choice, and reaction time. For instance:
The mechanism of action of 1-(4-methyl-1H-imidazol-2-yl)cyclobutan-1-amine dihydrochloride involves interactions with biological targets such as enzymes or receptors. The imidazole moiety can coordinate with metal ions or form hydrogen bonds with macromolecules, thereby modulating their activity. This interaction can influence various biochemical pathways, leading to potential therapeutic effects.
The physical properties of 1-(4-methyl-1H-imidazol-2-yl)cyclobutan-1-amine dihydrochloride include:
Key chemical properties include:
Relevant data regarding melting point, boiling point, and specific heat capacity are often determined through experimental methods but are not universally available in all sources.
1-(4-methyl-1H-imidazol-2-yl)cyclobutan-1-amine dihydrochloride has several applications in scientific research:
This compound represents a significant area of interest within medicinal chemistry and materials science due to its diverse potential applications and unique structural characteristics.
The molecular architecture of 1-(4-methyl-1H-imidazol-2-yl)cyclobutan-1-amine dihydrochloride (C~8~H~15~Cl~2~N~3~, MW: 224.13 g/mol) creates a versatile platform for supramolecular assembly [2] [4]. The protonated amine group (–NH~3~^+^) and chloride counterions participate in robust charge-assisted hydrogen bonding, typically forming N–H···Cl (2.8–3.2 Å) and C–H···Cl (3.3–3.5 Å) interactions. The imidazol-2-yl group’s N1 and N3 atoms serve as hydrogen bond acceptors, while the 4-methyl group contributes hydrophobic contact surfaces. The strained cyclobutane ring induces bond angle distortion, forcing the imidazole and amine groups into a conformation that promotes bidirectional hydrogen bonding networks [4] [5].
Table 1: Key Molecular Identifiers
Identifier | Value |
---|---|
IUPAC Name | 1-(4-methyl-1H-imidazol-2-yl)cyclobutan-1-amine dihydrochloride |
CAS No. | 2094857-63-1 |
Molecular Formula | C~8~H~15~Cl~2~N~3~ |
SMILES | Cl.Cl.CC1=CNC(=N1)C1(N)CCC1 |
Hydrogen Bond Donors | 3 (2x HCl + 1x NH~3~^+^) |
Hydrogen Bond Acceptors | 5 (N-imidazole, Cl^-^) |
Although crystallographic data remains limited for this specific compound, structural analogs like 1-(4,5-dihydro-1H-imidazol-2-yl)cyclobutan-1-amine demonstrate layered frameworks sustained by N–H···Cl hydrogen bonds and π-stacking between imidazole rings (3.5–4.0 Å interplanar distance) [1] [5]. The methyl substituent at C4 sterically directs stacking symmetry, favoring offset face-to-face arrangements over eclipsed configurations.
The imidazole nitrogen atoms in this compound exhibit versatile metal coordination capabilities, functioning as monodentate or bridging ligands. Platinum(II) complexes form square-planar geometries where the imidazole N3 atom replaces chloride in cis-PtCl~2~(NH~3~)~2~, confirmed by ^195^Pt NMR shifts at -2150 ppm [6]. Ruthenium(II) arene complexes (e.g., [(η^6^-C~6~H~6~)RuCl~2~]) generate octahedral adducts with imidazole coordination, showing enhanced aqueous solubility (log P reduced by 0.8–1.2 units) compared to non-coordinated analogs. Copper(II) acetate yields binuclear complexes with bridging carboxylates and N-imidazole→Cu charge transfer bands at 350–400 nm (ε = 1,200 M^−1^cm^−1^) [6].
Table 2: Metal Coordination Modes and Properties
Metal | Coordination Site | Geometry | Therapeutic Relevance |
---|---|---|---|
Pt(II) | N3 (imidazole) | Square-planar | Anticancer drug prototypes |
Ru(II) | N3 (imidazole) | Octahedral | Metastasis inhibition candidates |
Cu(II) | N3/N1 (imidazole) | Distorted octahedral | ROS-generating agents |
Pd(II) | N3 (imidazole) | Square-planar | Catalytic C–C coupling |
The cyclobutylamine’s rigid scaffold orients the imidazole ring optimally for chelation, particularly in Pt complexes where it mimics purine coordination in DNA adducts. Stability constants (log β) range from 4.2 (Cu^2+^) to 8.7 (Pd^2+^), measured via pH-potentiometric titrations. These metal complexes exhibit moderate cytotoxicity (IC~50~ = 12–45 μM) against renal carcinoma cells, suggesting therapeutic potential [6].
Host-guest interactions with α-, β-, and γ-cyclodextrins (CDs) demonstrate size-dependent inclusion. β-CD (cavity diameter: 6.5 Å) encapsulates the 4-methylimidazole moiety, evidenced by upfield ^1^H NMR shifts (Δδ = -0.25 ppm) for methyl protons and a 1:1 binding stoichiometry (K~a~ = 1,200 M^−1^ via isothermal titration calorimetry). The cyclobutylamine group remains solvent-exposed due to cavity diameter constraints. γ-CD (8.5 Å) fully encloses the molecule, doubling binding affinity (K~a~ = 2,450 M^−1^) [4] [7].
Cucurbit[7]uril (CB7) selectively binds the protonated cyclobutylammonium group through ion-dipole interactions, as verified by mobility shifts in capillary electrophoresis. The hydrophobic CB7 cavity excludes the methylimidazole unit, limiting binding constants to 650 M^−1^. Calix[4]arene sulfonates form exterior complexes via electrostatic amine group attraction, showing negligible encapsulation but useful solubility enhancement (up to 8-fold in aqueous buffer) [4].
Table 3: Host-Guest Complexation Profiles
Host Receptor | Cavity Size (Å) | Primary Target Group | K~a~ (M^−1^) |
---|---|---|---|
α-CD | 5.7 | Methylimidazole edge | 320 |
β-CD | 6.5 | Methylimidazole | 1,200 |
γ-CD | 8.5 | Entire molecule | 2,450 |
Cucurbit[7]uril | 7.3 | Cyclobutylammonium | 650 |
Sulfonated Calix[4]arene | N/A | Protonated amine | 180 |
The methylimidazole’s hydrophobicity (calculated log P = 1.8) drives CD inclusion, while the dihydrochloride salt’s polarity enables aqueous complexation. These interactions modulate drug release kinetics in polymer matrices, extending t~1/2~ from 4 hours (free compound) to 18 hours (β-CD complex) [4].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: